molecular formula C7H12N4O B7751273 3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751273
M. Wt: 168.20 g/mol
InChI Key: OVKLGPHQVJJNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of 2-methylpropylamine with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of an appropriate precursor in the presence of a base, such as sodium hydroxide, to form the triazine ring. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds.

Scientific Research Applications

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2H-1,2,4-triazin-5-one: A structurally similar compound with different substituents on the triazine ring.

    2-methyl-4,6-diamino-1,3,5-triazine: Another triazine derivative with distinct chemical properties.

Uniqueness

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methylpropylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5(2)3-8-7-10-6(12)4-9-11-7/h4-5H,3H2,1-2H3,(H2,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLGPHQVJJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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